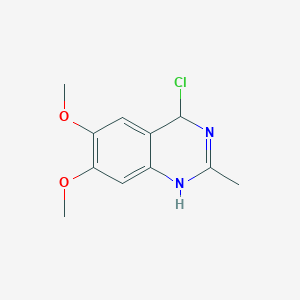

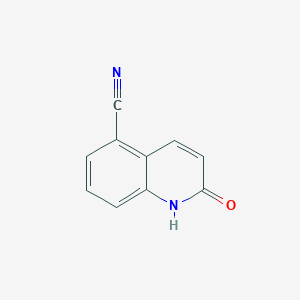

![molecular formula C13H14ClF3N2O3 B1409532 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt CAS No. 1823184-48-0](/img/structure/B1409532.png)

6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt

Overview

Description

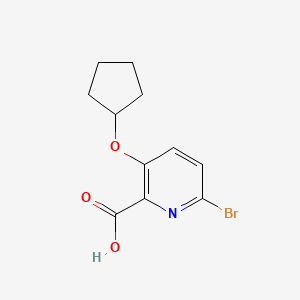

The compound “6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride salt” is a chemical with the CAS number 1823184-48-0 . It has a molecular weight of 338.71 . The IUPAC name for this compound is 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13F3N2O3.ClH/c14-13(15,16)20-8-1-2-10-9(7-8)11(19)18-12(21-10)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques: The synthesis of spiro[indoline-naphthaline]oxazine derivatives has been explored, highlighting techniques and structural characterizations (Li, Pang, Wu, & Meng, 2015). Such methods can be pertinent for the synthesis of 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt.

- Crystal Structure: Detailed crystallographic analysis provides insights into the molecular structure and conformation of similar compounds (Takai, Obase, & Teranishi, 1986).

Photochromic and Thermochromic Properties

- Photochromism: Research has demonstrated the photochromic properties of spirooxazine derivatives in various solvents, which is significant for potential applications in photoresponsive materials (Zhou, Pang, Li, & Li, 2014).

- Thermochromism: Studies on spirooxazine derivatives have shown thermochromic behaviors, essential for applications in smart materials and sensors (Luk’yanov, Ryabukhin, Dorofeenko, Nivorozhkin, & Minkin, 1978).

Medicinal Chemistry Applications

- HDAC Inhibitors: Spiropiperidine-based hydroxamic acid derivatives have been identified as potential histone deacetylase (HDAC) inhibitors, showcasing the therapeutic potential of spirooxazine derivatives (Varasi et al., 2011).

- Antitumor Activities: A spirocyclic oxindole analogue, structurally similar to spirooxazine derivatives, has been synthesized and evaluated for antitumor activities, indicating possible applications in cancer treatment (Hong, Huang, & Teng, 2011).

Prospects in Drug Discovery

- Structural Importance: The spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore, found in similar compounds, has been emphasized for its significance in drug discovery, highlighting the potential of 6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt in medicinal chemistry research (Ghatpande, Jadhav, Kaproormath, Soliman, & Shaikh, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, skin irritation, eye irritation, and respiratory irritation . The precautionary statements are P280;P301+P312, suggesting the use of protective gloves and eye protection, and advising to call a poison center or doctor if the compound is swallowed .

properties

IUPAC Name |

6-(trifluoromethoxy)spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O3.ClH/c14-13(15,16)20-8-1-2-10-9(7-8)11(19)18-12(21-10)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQANNYDQQUHSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12NC(=O)C3=C(O2)C=CC(=C3)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)

![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)

![5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1409467.png)